molecular formula C14H18F2O3 B2408072 Ethyl 2-(3,5-difluorophenoxy)hexanoate CAS No. 2279122-11-9

Ethyl 2-(3,5-difluorophenoxy)hexanoate

Cat. No. B2408072
CAS RN: 2279122-11-9
M. Wt: 272.292
InChI Key: SESDZAJBDKERAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5-difluorophenoxy)hexanoate is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Molecular Structure Analysis

Esters generally have the structure RCOOR’, where R and R’ represent any alkyl or aryl group . In the case of Ethyl 2-(3,5-difluorophenoxy)hexanoate, it would have a similar structure, but specific details are not available in the literature.


Chemical Reactions Analysis

Esters, including Ethyl 2-(3,5-difluorophenoxy)hexanoate, can undergo a variety of reactions. They can be hydrolyzed to form alcohols and carboxylic acids . They can also participate in reactions catalyzed by acids or bases .

Scientific Research Applications

  • Chiral Intermediate Synthesis : Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a derivative of Ethyl 2-(3,5-difluorophenoxy)hexanoate, is utilized as a key chiral synthon for β-hydroxy-δ-lactone in the synthesis of Mevinolin and Compactin. This synthesis involves a regiospecific ring opening of a tetrahydrofuran derivative (Guindon, Yoakim, Bernstein, & Morton, 1985).

  • Material Analysis and Characterization : A study on 2-Acetyl-hexanoic acid ethyl ester, closely related to Ethyl 2-(3,5-difluorophenoxy)hexanoate, demonstrated its wide-ranging applications in anesthetics, spices, and medicine. The compound was analyzed using gas chromatography-mass spectrometry, revealing various compounds in the reaction liquid, including 2-acetyl-hexanoic acid ethyl ester (Ming, 2007).

  • Thermal Hazard Evaluation : tert-Butyl peroxy-2-ethyl hexanoate, another derivative, is widely used as an initiator for polymerization. A study evaluated the thermal hazard of mixing this compound with metal ions. The calorimetric techniques combined with thermokinetic models provided insights into safety parameters under various conditions (Tsai, You, Qian, & Shu, 2013).

  • Organic Synthesis Processes : Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, synthesized by hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, represents a method for the synthesis of compounds with potential pharmaceutical applications (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

  • Epoxidation in Organic Chemistry : Research on epoxidation of terminal alkenes with oxygen and 2-Ethyl Hexanal without added catalyst or solvent indicates the potential utility of Ethyl 2-(3,5-difluorophenoxy)hexanoate in green chemistry applications. This process yielded high purity epoxy products (Lehtinen & Brunow, 1999).

  • Chemical Corrosion Inhibition : A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid used derivatives of Ethyl 2-(3,5-difluorophenoxy)hexanoate. Quantum chemical calculations revealed a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

  • Diesel Engine Performance : Research on the performance and emission characteristics of diesel engines powered with diesel-glycerol derivatives blends, where 2-Ethyl Hexanal derivatives were used, showcased their potential as additives for emission reduction (Oprescu et al., 2014).

  • Sustainability in Chemical Processes : A study on the catalytic production of higher alcohols from ethanol using sustainability metrics highlighted the use of 2-Ethyl-1-hexanol (a compound related to Ethyl 2-(3,5-difluorophenoxy)hexanoate) as an exemplary compound for assessing environmental and economic impacts of biobased processes (Patel et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl hexanoate, indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautions should be taken to avoid breathing the vapor and to prevent contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(3,5-difluorophenoxy)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O3/c1-3-5-6-13(14(17)18-4-2)19-12-8-10(15)7-11(16)9-12/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDZAJBDKERAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)OC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-difluorophenoxy)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.